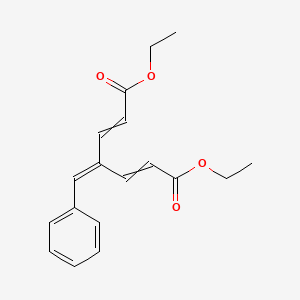![molecular formula C15H10O4 B14370398 3-Methoxydibenzo[b,e]oxepine-6,11-dione CAS No. 92439-16-2](/img/structure/B14370398.png)
3-Methoxydibenzo[b,e]oxepine-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxydibenzo[b,e]oxepine-6,11-dione is a compound that belongs to the class of dibenzooxepines. These compounds are characterized by a fused ring structure that includes two benzene rings and an oxepine ring. This particular compound has been studied for its potential biological activities and its unique chemical properties .
Preparation Methods
The synthesis of 3-Methoxydibenzo[b,e]oxepine-6,11-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of 1,10-dihydroxy-3-(hydroxymethyl)-8-methoxydibenzo[b,e]oxepine-6,11-dione as a starting material. This compound can be synthesized through a series of reactions including hydroxylation and methylation .
In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
3-Methoxydibenzo[b,e]oxepine-6,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives .
Scientific Research Applications
3-Methoxydibenzo[b,e]oxepine-6,11-dione has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and chemical properties.
Biology: The compound has shown potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has indicated potential therapeutic applications, such as anticancer and antifungal activities.
Mechanism of Action
The mechanism of action of 3-Methoxydibenzo[b,e]oxepine-6,11-dione involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Methoxydibenzo[b,e]oxepine-6,11-dione can be compared with other similar compounds, such as:
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
Dibenzo[b,f]oxepine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities, such as anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activities .
Properties
CAS No. |
92439-16-2 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-methoxybenzo[c][1]benzoxepine-6,11-dione |
InChI |
InChI=1S/C15H10O4/c1-18-9-6-7-12-13(8-9)19-15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 |
InChI Key |
ABJQRWWOKAZLKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)

![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)

![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)

![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)




